4''-methyloxy-Genistin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

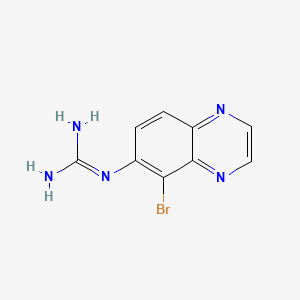

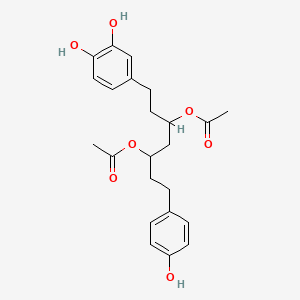

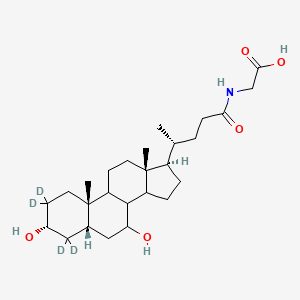

4’'-methyloxy-Genistin is an isoflavone methyl-glycoside, which is isolated from Cordyceps militaris grown on germinated soybeans . Isoflavones possess immunomodulating and antiallergic activities .

Synthesis Analysis

Genistin, a commonly found isoflavonoid glycoside, is a 7-O-glycoside of the highly biologically active isoflavonoid genistein . It is produced by plant metabolism and is detected in a number of plant species .Molecular Structure Analysis

The molecular formula of 4’'-methyloxy-Genistin is C22H22O10 . Its molecular weight is 446.41 . It is an isoflavone methyl-glycoside .Chemical Reactions Analysis

Genistin, the parent compound of 4’'-methyloxy-Genistin, has been studied for its effects against hyperlipidemia . The metabolites of genistin in normal and hyperlipidemic rats were identified to cause metabolic differences .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’'-methyloxy-Genistin include its molecular weight (446.40), and its molecular formula (C22H22O10) .Aplicaciones Científicas De Investigación

Cardiovascular Health

Genistein has been identified as a potential agent for cardiovascular health, showing vasodilating, anti-thrombotic, and anti-atherosclerotic effects . It acts through various mechanisms, potentially offering protection against hypertension, one of the major cardiovascular disease risk factors. This evidence supports genistein's promising role as an anti-hypertensive agent in experimental models, although further clinical trials are needed to solidify these findings (Sureda et al., 2017).

Cancer Prevention and Treatment

The biological activities of genistein, particularly its antioxidant and enzyme-inhibitory effects , have been extensively studied for their preventative and therapeutic impacts on various cancer types. Genistein has been shown to possess cancer-related enzyme inhibitory effects, significantly inhibiting carcinogenesis and photodamage induced by UV light. Its anticancer, anti-inflammatory, and cardio-protective effects are believed to be related to its antioxidant activities. Additionally, genistein has been found to alter the Maillard reaction pathway, potentially offering a novel approach to cancer prevention (Mazumder & Hongsprabhas, 2016).

Metabolic Diseases

In the context of metabolic diseases, genistein has been explored for its therapeutic potential in diabetes and obesity . Its role in modulating key genes and pathways involved in metabolism suggests a beneficial impact on these conditions. Furthermore, genistein's interactions with molecular targets relevant to diabetes and lipid metabolism highlight its potential as a natural agent for managing metabolic diseases (Coutinho et al., 2022).

Epigenetic Regulation

Environmental exposures, including genistein, can significantly influence epigenetic regulation , affecting gene expression without altering the DNA sequence. Genistein, as an environmental toxicant, has been studied for its impact on DNA methylation and microRNA expression, particularly during the in utero period, which is critical for setting epigenomic profiles. This epigenetic modulation may represent a mechanism through which genistein exerts its health effects, including potential roles in disease etiology and prevention (Marsit, 2015).

Mecanismo De Acción

Target of Action

4’‘-Methyloxy-Genistin is an isoflavone methyl-glycoside . Isoflavones are known to possess immunomodulating and antiallergic activities . Therefore, the primary targets of 4’'-Methyloxy-Genistin are likely to be components of the immune system and allergy-related pathways.

Mode of Action

As an isoflavone, it is known to interact with its targets to modulate immune responses and mitigate allergic reactions

Biochemical Pathways

Isoflavones like 4’‘-Methyloxy-Genistin are biosynthesized via the shikimate pathway in plants . They can affect various biochemical pathways due to their immunomodulating and antiallergic activities . The specific pathways affected by 4’'-Methyloxy-Genistin and their downstream effects are yet to be fully explored.

Result of Action

The molecular and cellular effects of 4’'-Methyloxy-Genistin’s action are likely related to its immunomodulating and antiallergic activities . .

Propiedades

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3/t16-,19-,20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFZFJHZGAOITN-YCDQRNBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

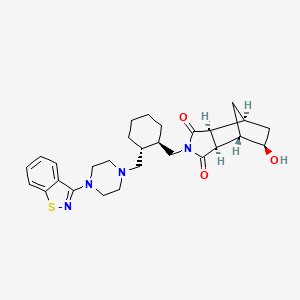

![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)

![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)